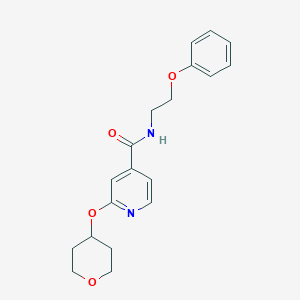
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, this would include the compound’s systematic name, any common names, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
One significant application is in the modification of hemoglobin's oxygen affinity. Compounds structurally related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes. These allosteric effectors of hemoglobin demonstrate a shift in the oxygen equilibrium curve when incubated with whole blood, indicating their potential utility in managing conditions associated with depleted oxygen supply (Randad et al., 1991).
Molecular Complexes and Crystal Engineering
Another application area is in crystal engineering and the formation of molecular complexes. Studies have shown that isonicotinamide, a compound related to the chemical , can form supramolecular synthons with phenols. These structures are significant for the development of new materials with potential applications in pharmaceutical co-crystals, highlighting the versatility of isonicotinamide derivatives in crystal engineering (Vishweshwar et al., 2003).
Antitumor Activity
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have also been explored for their potential antitumor applications. For instance, studies on the complexes formed by reactions with PdCl2 and PtCl2 have shown promise in the development of potential antitumor medicines. The synthesis and structural characterization of these complexes provide a foundation for further exploration of their therapeutic potential (Fedorov et al., 2001).
Electrocatalytic Reactions
Compounds related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been utilized as catalysts in electrocatalytic reactions. The electrochemical properties of N-oxyl species, such as TEMPO (tetramethylpiperidine N-oxyl) and PINO (phthalimide N-oxyl), indicate their use in selective oxidation reactions. These reactions are crucial for synthesizing various organic compounds, demonstrating the broad applicability of these compounds in organic synthesis and industrial applications (Nutting et al., 2018).
Antioxidant and Anti-inflammatory Properties
Exposure to phenols and parabens, including those structurally similar to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has been studied in the context of oxidative stress and inflammation. Such studies are essential for understanding the environmental and health impacts of widespread use of these compounds in consumer products (Watkins et al., 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound that have not yet been fully explored.
properties
IUPAC Name |
2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVHHUKFSDTUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
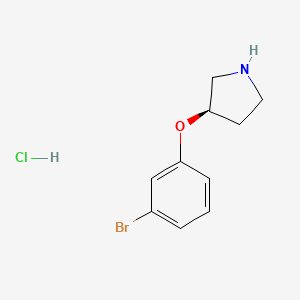
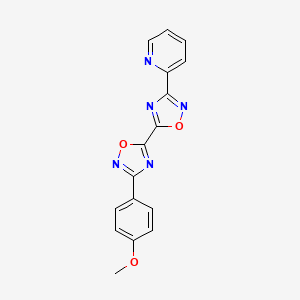
![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
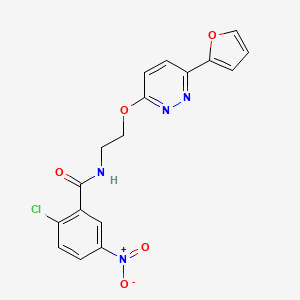
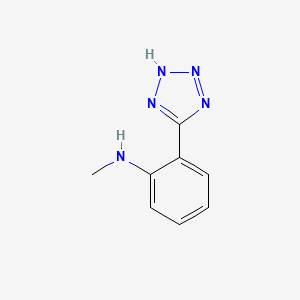
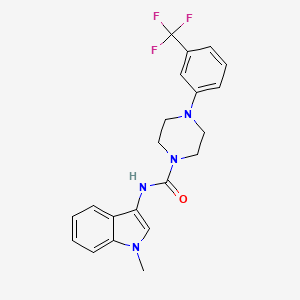
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)